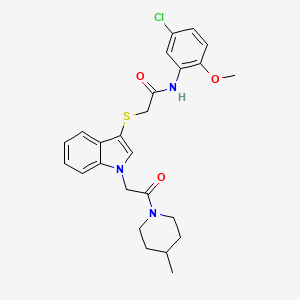![molecular formula C20H18N4O2S B2373755 4-(4-(6-Metoxi benzo[d]tiazol-2-il)piperazin-1-carbonil)benzonitrilo CAS No. 897468-75-6](/img/structure/B2373755.png)
4-(4-(6-Metoxi benzo[d]tiazol-2-il)piperazin-1-carbonil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a novel compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a benzonitrile group. The unique structure of this compound makes it a candidate for various chemical and biological studies.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting certain enzymes, making it a candidate for enzyme inhibition studies.
Medicine: Preliminary studies suggest that it may have anti-inflammatory properties, which could be useful in developing new therapeutic agents.
Industry: Its unique structure makes it suitable for use in materials science, particularly in the development of corrosion inhibitors.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as piperazine-linked benzothiazolyl-4-thiazolidinones, have been reported to exhibit antibacterial effects .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through the formation of schiff base intermediates .
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of bacterial strains .
Result of Action
Similar compounds have demonstrated significant inhibition of bacterial growth .
Métodos De Preparación
The synthesis of 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the coupling reactions .
Análisis De Reacciones Químicas
4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents like chloroform (CHCl3) can be used to introduce different substituents.
Comparación Con Compuestos Similares
4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can be compared with other benzothiazole derivatives such as:
- N-(6-Methoxybenzo[d]thiazol-2-yl)-1-phenylmethanimine (MTPM)
- 1-(2-Chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)methanimine (CMTM)
- N-(6-Methoxybenzo[d]thiazol-2-yl)-1-(2-methoxyphenyl)methanimine (MTMM)
- N-(6-Methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl)methanimine (MTNM)
These compounds share the benzothiazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the piperazine ring in 4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile adds to its uniqueness, potentially enhancing its binding affinity to biological targets .
Propiedades
IUPAC Name |
4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-26-16-6-7-17-18(12-16)27-20(22-17)24-10-8-23(9-11-24)19(25)15-4-2-14(13-21)3-5-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBSOWCYHKNARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)
![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)







![N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373692.png)


